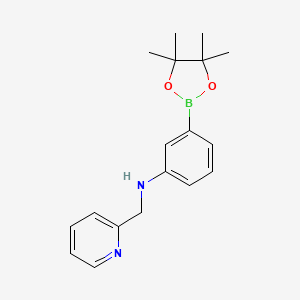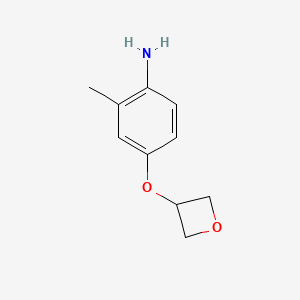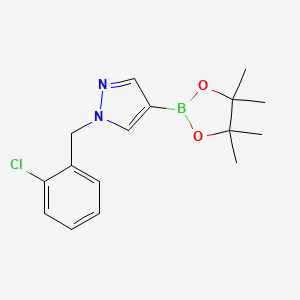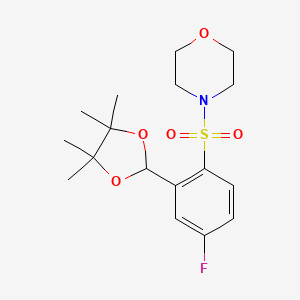
4-((4-Fluoro-2-(4,4,5,5-tetrametil-1,3-dioxolan-2-il)fenil)sulfonil)morfolina
Descripción general
Descripción
The compound is a complex organic molecule that contains a morpholine ring, a sulfonyl group, a phenyl ring, and a tetramethyl-dioxolane group . It’s likely that this compound could be used in various chemical reactions due to the presence of these functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The structure can be confirmed using techniques like FTIR, NMR, MS, and X-ray diffraction .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions due to the presence of the sulfonyl group, the phenyl ring, and the tetramethyl-dioxolane group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties can be studied using techniques like Density Functional Theory (DFT), which can reveal the molecular structure characteristics, conformation, and some special physical and chemical properties .Aplicaciones Científicas De Investigación
- Aplicación: El compuesto del título, sintetizado a través de una reacción de sustitución de dos pasos, cae dentro de esta categoría. Su estructura única contribuye a su actividad biológica y efectos farmacológicos. Los investigadores exploran su potencial en la terapia de captura de neutrones de boro y polímeros de transporte de fármacos de control de retroalimentación para el tratamiento del cáncer .
- Aplicación: La fuerte electronegatividad del flúor aumenta su afinidad al carbono, lo que hace que los compuestos que contienen flúor sean valiosos en medicina. Nuestro compuesto del título, con su sustitución de flúor, se alinea con esta tendencia .
- Aplicación: La porción de ácido arilborónico del compuesto lo hace relevante en este contexto, ofreciendo aplicaciones potenciales en química sintética y descubrimiento de fármacos .
- Aplicación: La estabilidad del compuesto, junto con su fácil disponibilidad, lo posiciona como un reactivo valioso en diversas transformaciones químicas .
- Aplicación: La sustitución de flúor de nuestro compuesto se alinea con las ventajas observadas en los fármacos que contienen flúor. Los investigadores pueden explorar sus posibles aplicaciones terapéuticas .
Derivados de Ácido Borónico y Síntesis Orgánica
Compuestos que Contienen Flúor en Medicina
Ácido Arilborónico en Reacciones de Suzuki
Nucleófilos Estables y Económicos
Fármacos que Contienen Flúor
Anestésicos Locales de Amida y Tratamiento del Cáncer
En resumen, la 4-((4-Fluoro-2-(4,4,5,5-tetrametil-1,3-dioxolan-2-il)fenil)sulfonil)morfolina presenta diversas aplicaciones, desde la síntesis orgánica hasta posibles usos terapéuticos. Su combinación única de características estructurales la convierte en un tema intrigante para la exploración científica . Si desea información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO5S/c1-16(2)17(3,4)24-15(23-16)13-11-12(18)5-6-14(13)25(20,21)19-7-9-22-10-8-19/h5-6,11,15H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFVAVNOFSKYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=C(C=CC(=C2)F)S(=O)(=O)N3CCOCC3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)
![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)

methanone](/img/structure/B1408153.png)
![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)
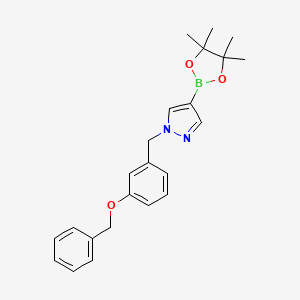
![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)

